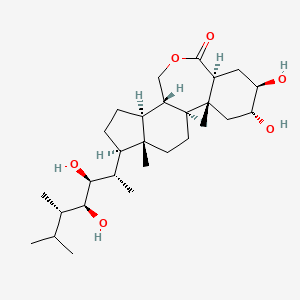

22S,23S-Epibrassinolide

説明

Classification within Brassinosteroids

Brassinosteroids (BRs) are a class of over 70 polyhydroxylated sterol derivatives found throughout the plant kingdom. They are structurally similar to animal steroid hormones and are categorized based on their carbon skeleton and side-chain substitutions. BRs are broadly classified into C27, C28, and C29 steroids. 22S,23S-Epibrassinolide falls under the C28 brassinosteroid category.

A key structural feature for high biological activity in most natural brassinosteroids is a vicinal 22R, 23R diol functionality in the side chain. However, this compound, an isomer of the highly active 24-epibrassinolide, also demonstrates significant biological activity. The stereochemistry at the C-22 and C-23 positions is a critical determinant of a brassinosteroid's biological function.

Interactive Table: Classification of Selected Brassinosteroids

| Compound Name | Carbon Number | Key Structural Feature | Reference |

| Brassinolide | C28 | 22R,23R-diol, 7-oxa-lactone | |

| Castasterone | C28 | 22R,23R-diol, 6-oxo | |

| 24-Epibrassinolide | C28 | 22R,23R-diol, 7-oxa-lactone | |

| This compound | C28 | 22S,23S-diol, 7-oxa-lactone | |

| 28-Homobrassinolide | C29 | 22R,23R-diol, 7-oxa-lactone |

Biological Significance as a Phytohormone in Plant Physiology

As a phytohormone, this compound, like other brassinosteroids, plays a crucial role in regulating a multitude of developmental processes in plants. These include cell elongation, cell division, vascular differentiation (the development of xylem and phloem), and responses to various environmental stresses.

Interactive Table: Key Biological Roles of Brassinosteroids

| Biological Process | General Effect of Brassinosteroids | Specific Finding Related to 22S,23S-isomers | Reference |

| Cell Elongation & Division | Promotion of growth in stems, hypocotyls, and peduncles. | (22S,23S) homobrassinolide treatment can influence hypocotyl elongation. | |

| Vascular Differentiation | Stimulation of tracheary element differentiation. | Not specifically detailed for this compound in the provided context. | |

| Stress Response | Enhancement of tolerance to abiotic stresses like drought and temperature extremes. | Not specifically detailed for this compound in the provided context. | |

| Root Development | Regulation of primary and lateral root growth. | (22S, 23S)-homobrassinolide showed effects on adventitious root formation in grape rootstocks. | |

| Pollen Germination | Influence on pollen germination and tube growth. | 22S,23S-homobrassinolide affected in vitro pollen germination in grapevine cultivars. |

Historical Context of Discovery and Recognition in Plant Science

The journey to understanding brassinosteroids began in the 1970s with the work of Mitchell and his colleagues at the United States Department of Agriculture. They discovered that organic extracts from the pollen of rapeseed (Brassica napus) promoted stem elongation and cell division. This active substance was initially termed "brassin."

In 1979, the first brassinosteroid, brassinolide, was isolated and its steroidal lactone structure was identified. This discovery was a significant milestone, confirming the existence of a new class of plant hormones. The term 'brassinosteroids' was later introduced to encompass this growing family of plant growth-promoting steroids.

The synthesis of brassinolide and its isomers, such as 24-epibrassinolide, soon followed, which greatly facilitated research into their physiological effects. While much of the early focus was on brassinolide and its 22R,23R isomers, subsequent research has explored the synthesis and biological activity of other stereoisomers, including those with the 22S,23S configuration. The recognition of brassinosteroids as the sixth class of phytohormones, alongside auxins, gibberellins, cytokinins, abscisic acid, and ethylene, solidified their importance in plant science.

特性

分子式 |

C28H48O6 |

|---|---|

分子量 |

480.7 g/mol |

IUPAC名 |

(1S,2R,4R,5R,7S,11S,12S,15R,16S)-15-[(2S,3S,4S,5S)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one |

InChI |

InChI=1S/C28H48O6/c1-14(2)15(3)24(31)25(32)16(4)18-7-8-19-17-13-34-26(33)21-11-22(29)23(30)12-28(21,6)20(17)9-10-27(18,19)5/h14-25,29-32H,7-13H2,1-6H3/t15-,16-,17-,18+,19-,20-,21+,22+,23+,24-,25-,27+,28+/m0/s1 |

InChIキー |

IXVMHGVQKLDRKH-DWHOCOOFSA-N |

SMILES |

CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2COC(=O)C4C3(CC(C(C4)O)O)C)C)O)O |

異性体SMILES |

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2COC(=O)[C@@H]4[C@@]3(C[C@H]([C@@H](C4)O)O)C)C)[C@@H]([C@H]([C@@H](C)C(C)C)O)O |

正規SMILES |

CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2COC(=O)C4C3(CC(C(C4)O)O)C)C)O)O |

製品の起源 |

United States |

Physiological Roles and Developmental Regulation Mediated by 22s,23s-epibrassinolide

Regulation of Plant Growth and Morphogenesis

Cellular Processes: Cell Elongation and Cell Division Modulation

22S,23S-Epibrassinolide, a member of the brassinosteroid class of plant hormones, plays a fundamental role in governing essential cellular activities that underpin plant growth and development. Its influence is particularly notable in the processes of cell elongation and cell division.

In addition to cell elongation, this compound is also implicated in the modulation of cell division. This process is vital for the generation of new cells, which is the basis of growth in all plant tissues and organs. Studies have indicated that brassinosteroids can enhance cell division, contributing to increased plant biomass. For instance, in cultured tuber explants of Jerusalem artichoke, 24-epibrassinolide was found to enhance cell division.

Early Plant Development: Seed Germination and Seedling Growth

The influence of this compound extends to the initial stages of a plant's life cycle, specifically seed germination and seedling growth. Brassinosteroids, as a class of phytohormones, are recognized for their role in breaking seed dormancy and promoting germination.

While some studies have shown that 22S,23S-homobrassinolide, a related compound, did not significantly influence the germination of grapevine seeds, other research points to the positive effects of brassinosteroids on this process. For example, 24-epibrassinolide has been reported to have a significant effect on seed germination. It is understood that plant hormones like brassinosteroids and gibberellins work to overcome dormancy and initiate germination.

Following successful germination, this compound continues to play a role in promoting the healthy growth of seedlings. The application of this compound has been observed to stimulate the growth of wheat seedlings, leading to a higher relative growth rate. This early-stage growth promotion is crucial for establishing a vigorous plant that can effectively compete for resources.

Organogenesis and Differentiation: Vascular Development and Stomata Regulation

This compound is a key regulator in the complex processes of organogenesis and cellular differentiation, with specific roles in vascular development and the regulation of stomata. cymitquimica.com

Vascular tissues, namely the xylem and phloem, are essential for the transport of water, nutrients, and sugars throughout the plant. Brassinosteroids, including this compound, are known to be involved in the differentiation of these vascular tissues. Research on Leucaena leucocephala has shown that the application of 24-epibrassinolide enhances cell division in the cambial zone and promotes the differentiation of xylem elements. This regulation of vascular development is critical for providing mechanical support and ensuring efficient long-distance transport within the plant.

Stomata, the small pores on the surface of leaves, are crucial for gas exchange, including the uptake of carbon dioxide for photosynthesis and the release of water vapor during transpiration. Brassinosteroids have been identified as playing a role in stomatal development. Proper regulation of stomatal density and function is vital for balancing the plant's need for CO2 with the prevention of excessive water loss.

Reproductive Development: Pollen Germination and Fruit Set Enhancement

The influence of this compound extends to the reproductive phase of plant development, impacting both pollen germination and the subsequent setting of fruit. hst-j.org

Pollen germination is a critical step in the fertilization process of flowering plants. cabidigitallibrary.org Studies have shown that brassinosteroids can promote pollen germination and the growth of the pollen tube, which is necessary to deliver the male gametes to the ovule. cabidigitallibrary.orgresearchgate.net For instance, in Camelia japonica and tomato, brassinosteroids were found to improve pollen tube growth. cabidigitallibrary.org However, the effect of epibrassinolide on pollen germination can be cultivar-dependent, as observed in wine grape cultivars 'Cabernet Sauvignon' and 'Merlot'. cabidigitallibrary.org In some cases, the combination of epibrassinolide with other growth regulators like gibberellic acid has shown synergistic effects on pollen germination. researchgate.netoeno-one.eu

Successful fertilization leads to fruit set, the process by which flowers develop into fruits. Brassinosteroids, including this compound, have been shown to enhance fruit set in various plant species. This is often a result of their positive influence on earlier reproductive processes like flowering and pollen viability. Research on 'Thompson Seedless' grapes demonstrated that the application of brassinosteroids at specific growth stages could lead to an increase in yield, partly by improving fruit set.

Interactive Data Table: Effect of this compound and Related Compounds on Reproductive Development

| Plant Species | Compound | Observed Effect | Reference |

|---|---|---|---|

| Vitis vinifera L. (Wine Grape) | Epibrassinolide, 22S, 23S-homobrassinolide | Cultivar-dependent effects on in vitro pollen germination and growth. | cabidigitallibrary.org |

| Camelia japonica | Brassinosteroids | Improved pollen tube growth. | cabidigitallibrary.org |

| Solanum lycopersicum (Tomato) | Brassinosteroids | Improved pollen tube growth. | cabidigitallibrary.org |

| Vitis vinifera L. (Table Grape) | Epibrassinolide, 22S,23S-homobrassinolide | Cultivar and substance-specific effects on in vitro pollen germination. | researchgate.net |

| Vitis vinifera L. ('Thompson Seedless') | Brassinosteroid | Increased yield and enhanced fruit set when applied at specific stages. |

Modulation of Photosynthetic Processes and Efficiency

Pigment System Dynamics: Chlorophyll and Carotenoid Content Regulation

This compound plays a significant role in modulating the photosynthetic machinery of plants, primarily by influencing the content of key pigments such as chlorophylls and carotenoids. mdpi.comnih.gov

Chlorophyll, the primary pigment responsible for capturing light energy, is crucial for photosynthesis. Studies have shown that the application of 24-epibrassinolide can lead to an increase in the content of chlorophyll a, chlorophyll b, and total chlorophyll in various plant species, particularly under stress conditions. mdpi.comfrontiersin.orgnih.gov For example, in soybean plants under salt stress, supplementation with 24-epibrassinolide resulted in a notable increase in chlorophyll content. mdpi.com Similarly, in grape seedlings subjected to low-temperature stress, exogenous 24-epibrassinolide treatment led to higher levels of chlorophyll a and b. frontiersin.org However, the effect can be concentration-dependent, as seen in red cabbage cotyledons where lower concentrations of epibrassinolide increased total chlorophyll content, while higher concentrations caused a decrease. tandfonline.com

Carotenoids are another class of pigments that are essential for photosynthesis. They act as accessory light-harvesting pigments and also play a crucial role in protecting the photosynthetic apparatus from photo-oxidative damage. Research has indicated that this compound can positively influence carotenoid content. mdpi.comnih.govfrontiersin.org In soybean plants under salt stress, the application of 24-epibrassinolide led to a significant increase in carotenoid content. mdpi.com Likewise, in grape seedlings under low-temperature stress, exogenous 24-epibrassinolide treatment resulted in a higher carotenoid content compared to untreated plants. frontiersin.org

Interactive Data Table: Effect of 24-Epibrassinolide on Photosynthetic Pigment Content Under Stress

| Plant Species | Stress Condition | Pigment | Effect of 24-Epibrassinolide | Reference |

|---|---|---|---|---|

| Soybean (Glycine max) | Salt (NaCl) | Chlorophyll a, b, Total Chlorophyll | Increased by 21.90%, 35.48%, and 25.00% respectively. | mdpi.com |

| Soybean (Glycine max) | Salt (NaCl) | Carotenoids | Increased by approximately 52.00%. | mdpi.com |

| Grape (Vitis vinifera) | Low Temperature | Chlorophyll a, b, Total Chlorophyll | Significantly increased by 30.24%, 48.51%, and 39.75% respectively at 96h. | frontiersin.org |

| Grape (Vitis vinifera) | Low Temperature | Carotenoids | Increased by 34.66% at 96h. | frontiersin.org |

| Brassica juncea | Cadmium (Cd) | Chlorophyll a, b | Showed 48% and 13.33% rise at specific concentrations. | nih.gov |

Gas Exchange Parameters: Net Photosynthetic Rate and Stomatal Conductance

This compound, a biologically active brassinosteroid, plays a significant role in modulating the gas exchange characteristics of plants, particularly the net photosynthetic rate (Pn or A) and stomatal conductance (gs). Research indicates that the application of this compound can enhance these parameters, often mitigating the negative effects of environmental stressors.

Studies on cucumber (Cucumis sativus) have shown that this compound significantly increases the light-saturated net CO2 assimilation rate (Asat). oup.com This enhancement is accompanied by a significant rise in stomatal conductance and transpiration. oup.com Similarly, in tomato (Lycopersicon esculentum) plants subjected to salinity stress, foliar application of epibrassinolide promoted higher stomatal conductance and net photosynthesis. scielo.br While salinity stress alone caused substantial reductions in these variables, the presence of epibrassinolide lessened the impact, with net photosynthesis declining by only 29.2% compared to a 58.1% reduction in untreated, stressed plants. scielo.br

This regulatory role extends to various stress conditions. In soybean plants under waterlogging stress, this compound application led to increases in both the net photosynthetic rate and stomatal conductance. nih.gov Likewise, under high-temperature stress in melon (Cucumis melo L.), pretreatment with the compound attenuated the decrease in both net photosynthetic rate and stomatal conductance. cas.cz In maize hybrids under drought conditions, foliar application of 24-epibrassinolide also significantly improved the net photosynthetic rate and stomatal conductance compared to untreated, water-stressed plants. nih.gov

The data below, compiled from various studies, illustrates the quantitative impact of this compound on these gas exchange parameters under different conditions.

| Plant Species | Stress Condition | Parameter | Effect of this compound | Reference |

| Cucumber (Cucumis sativus) | None | Net Photosynthetic Rate (A) | Showed a concentration-dependent increase, reaching 210% of the control. | oup.com |

| Cucumber (Cucumis sativus) | None | Stomatal Conductance (gs) | Significantly increased. | oup.com |

| Tomato (Lycopersicon esculentum) | Salinity | Net Photosynthetic Rate (Pn) | Mitigated reduction; declined 29.2% vs. 58.1% in control. | scielo.br |

| Tomato (Lycopersicon esculentum) | Salinity | Stomatal Conductance (gs) | Mitigated reduction; declined 55.9% vs. 82.1% in control. | scielo.br |

| Soybean (Glycine max) | Waterlogging | Net Photosynthetic Rate (PN) | Increased by up to 57% compared to untreated, waterlogged plants. | nih.gov |

| Soybean (Glycine max) | Waterlogging | Stomatal Conductance (gs) | Increased by 17% compared to untreated, waterlogged plants. | nih.gov |

| Melon (Cucumis melo L.) | High Temperature | Net Photosynthetic Rate | Attenuated the stress-induced decrease. | cas.cz |

| Melon (Cucumis melo L.) | High Temperature | Stomatal Conductance | Attenuated the stress-induced decrease. | cas.cz |

Chlorophyll Fluorescence Dynamics: Fv/Fm and ΦPSII Modulation

This compound influences the efficiency of the photosynthetic apparatus at a fundamental level by modulating chlorophyll fluorescence dynamics. Key parameters such as the maximum quantum yield of Photosystem II (PSII) photochemistry (Fv/Fm) and the effective quantum yield of PSII photochemistry (ΦPSII) are often enhanced by its application, indicating a more efficient use of light energy and protection of the photosynthetic machinery, particularly under stress. cas.cznih.gov

In studies on melon seedlings exposed to high temperatures, this compound pretreatment lessened the decrease in Fv/Fm and ΦPSII, suggesting that the compound helps protect PSII against over-excitation and damage. cas.cz This protective effect is attributed to an increase in photochemical quenching and the efficiency of energy capture by open PSII reaction centers. cas.cz Similarly, when tomato seedlings were subjected to salt stress, pretreatment with epibrassinolide significantly increased both Fv/Fm and ΦPSII compared to the stressed plants without treatment. nih.gov For instance, Fv/Fm increased by 43.13% and ΦPSII by 18.36% in EBR-pretreated seedlings under salt stress relative to those subjected to salt stress alone. nih.gov

Research on cucumber under alkaline stress also demonstrated that this compound application significantly enhanced Fv/Fm and ΦPSII, helping to restore photosynthetic efficiency. mdpi.com In soybean plants affected by waterlogging, the compound maximized the efficiency of photosystem II, as reflected by improvements in ΦPSII. nih.gov These findings collectively suggest that this compound plays a crucial role in maintaining the stability and functionality of PSII, which is vital for sustaining photosynthesis during adverse environmental conditions. nih.govmdpi.com

The following table summarizes the observed effects of this compound on key chlorophyll fluorescence parameters.

| Plant Species | Stress Condition | Parameter | Effect of this compound | Reference |

| Melon (Cucumis melo L.) | High Temperature | Fv/Fm | Less pronounced decrease compared to untreated, stressed plants. | cas.cz |

| Melon (Cucumis melo L.) | High Temperature | ΦPSII | Showed a similar pattern of improvement as Fv/Fm. | cas.cz |

| Tomato (Lycopersicon esculentum) | Salinity | Fv/Fm | Increased by 43.13% relative to NaCl-stressed seedlings. | nih.gov |

| Tomato (Lycopersicon esculentum) | Salinity | ΦPSII | Increased by 18.36% relative to NaCl-stressed seedlings. | nih.gov |

| Cucumber (Cucumis sativus) | Alkaline Stress | Fv/Fm | Significantly enhanced. | mdpi.com |

| Cucumber (Cucumis sativus) | Alkaline Stress | ΦPSII | Significantly enhanced. | mdpi.com |

| Soybean (Glycine max) | Waterlogging | ΦPSII | Maximized the efficiency of PSII. | nih.gov |

| Cucumber (Cucumis sativus) | None | ΦPSII | Higher than in control plants. | oup.com |

Carbon Assimilation and Enzyme Activity: Rubisco and Calvin Cycle Regulation

This compound has a marked influence on the biochemical processes of photosynthesis, specifically carbon assimilation via the Calvin cycle and the activity of its key enzymes. researchgate.net The Calvin cycle is the primary pathway for CO2 assimilation in plants, and its regulation is critical for growth. researchgate.netwikipedia.org Research demonstrates that this compound can enhance the capacity of CO2 assimilation, largely by upregulating the activity of Ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco), the primary enzyme responsible for carbon fixation. oup.comresearchgate.net

In cucumber plants, treatment with this compound led to significant increases in the initial activity of Rubisco. oup.com This was accompanied by increases in the maximum carboxylation rate of Rubisco (Vc,max) and the maximum rate of RuBP regeneration (Jmax), indicating an enhanced capacity of the Calvin cycle. oup.com The study concluded that the compound increases the capacity of CO2 assimilation mainly by boosting Rubisco's initial activity. oup.com

Further research in maize seedlings has shown that this compound treatment can elevate the activity of both Rubisco and Rubisco activase (RCA), an enzyme that activates Rubisco. techscience.com The activities of both enzymes were observed to peak concurrently after treatment. techscience.com Beyond Rubisco, this epibrassinolide also appears to modulate other enzymes involved in carbon metabolism. For example, it increased the activity of PEPC, an enzyme crucial for CO2 fixation in C4 plants, and influenced the expression of genes for enzymes like FBPase, which is involved in carbohydrate accumulation and the regeneration phase of the Calvin cycle. techscience.com Brassinosteroids, in general, are known to improve photosynthetic efficiency by upregulating the expression of genes related to key enzymes in the Calvin cycle. researchgate.net

The table below details the reported effects of this compound on carbon assimilation enzymes and processes.

| Plant Species | Parameter/Enzyme | Observed Effect of this compound | Reference |

| Cucumber (Cucumis sativus) | Initial Rubisco Activity | Significantly increased. | oup.com |

| Cucumber (Cucumis sativus) | Max. Carboxylation Rate (Vc,max) | Increased by 33.2% one day after treatment. | oup.com |

| Cucumber (Cucumis sativus) | Max. RuBP Regeneration Rate (Jmax) | Increased by 23.4% one day after treatment. | oup.com |

| Maize (Zea mays L.) | Rubisco Activity | Elevated by 28.7%. | techscience.com |

| Maize (Zea mays L.) | Rubisco Activase (RCA) Activity | Elevated by 53.4%. | techscience.com |

| Maize (Zea mays L.) | PEPC Activity | Enhanced by 62.2%. | techscience.com |

| General | Calvin Cycle Enzyme Gene Expression | Upregulated, leading to increased activity. | researchgate.net |

Molecular and Biochemical Mechanisms of Action of 22s,23s-epibrassinolide

Brassinosteroid Perception and Intracellular Signal Transduction

The initiation of the 22S,23S-Epibrassinolide signal is a cell-surface event, beginning with its perception by a receptor complex and triggering a phosphorylation-based signal transduction pathway that relays the hormonal signal from the plasma membrane to the nucleus.

Receptor Kinase Interactions: BRI1 and BAK1 Complex Formation

The perception of this compound at the cell surface is primarily mediated by the leucine-rich repeat (LRR) receptor-like kinase, BRASSINOSTEROID INSENSITIVE 1 (BRI1). nih.govmdpi.com In the absence of the hormone, BRI1 can exist as a homodimer. uniprot.org The binding of this compound to the extracellular domain of BRI1 induces a conformational change. frontiersin.org This change facilitates the recruitment of a co-receptor, BRI1-ASSOCIATED KINASE 1 (BAK1), another LRR receptor-like kinase. nih.govmdpi.com

The interaction between BRI1 and BAK1 is a critical step for signal activation. Upon ligand binding, BRI1 and BAK1 form a heterodimer, which leads to a sequence of reciprocal transphosphorylation events between their cytoplasmic kinase domains. frontiersin.orgnih.gov BRI1 autophosphorylates and then transphosphorylates BAK1, which in turn enhances BAK1's kinase activity to further phosphorylate BRI1. pnas.org This reciprocal phosphorylation fully activates the receptor complex, initiating the downstream signaling cascade. uniprot.orgfrontiersin.org Research has shown that treatment with epibrassinolide enhances the formation of the BRI1-BAK1 receptor complex. For instance, in Arabidopsis, the protein SAUR15 has been shown to interact with BRI1 in response to 2,4-epibrassinolide treatment, resulting in enhanced BRI1 phosphorylation and promoting the recruitment of BAK1 to form the active complex. nih.gov

| Interacting Proteins | Function in Signal Perception | Effect of this compound |

| BRI1 | Primary receptor; binds directly to the brassinosteroid. | Binding induces conformational change, initiating signaling. |

| BAK1 | Co-receptor; forms a heterodimer with BRI1 upon ligand binding. | Recruitment to BRI1 is enhanced, leading to complex activation. |

| SAUR15 | Promoting factor; enhances receptor complex formation. | Interaction with BRI1 is stimulated, promoting BRI1-BAK1 interaction. nih.gov |

Downstream Signaling Cascades: Phosphorylation Events and Protein Dephosphorylation (e.g., BSU1, BIN2)

Once the BRI1-BAK1 receptor complex is activated, the signal is transduced into the cytoplasm through a phosphorylation cascade. The activated BRI1 kinase phosphorylates members of the BR-SIGNALING KINASE (BSK) family, such as BSK1 and BSK3. plos.orgoup.com These activated BSKs then phosphorylate and activate the phosphatase BRI1 SUPPRESSOR 1 (BSU1). nih.govplos.org

BSU1 is a key positive regulator in the pathway. pnas.org Its primary role is to inactivate the glycogen synthase kinase 3 (GSK3)-like kinase, BRASSINOSTEROID INSENSITIVE 2 (BIN2), which is a major negative regulator of brassinosteroid signaling. nih.govmdpi.com In the absence of a brassinosteroid signal, BIN2 is constitutively active and phosphorylates key downstream transcription factors, marking them for degradation or cytoplasmic retention. mdpi.compnas.org The activated BSU1 phosphatase directly dephosphorylates a conserved tyrosine residue (pTyr200) on BIN2, leading to its inactivation. plos.org This inactivation of BIN2 is a pivotal event, as it lifts the repression of the downstream transcription factors. nih.govmdpi.com

| Signaling Component | Type of Protein | Role in the Cascade | Regulation by Upstream Signal |

| BSKs | Receptor-Like Cytoplasmic Kinases | Signal relay from receptor to BSU1. | Phosphorylated and activated by BRI1. plos.orgoup.com |

| BSU1 | Phosphatase | Positive regulator; inactivates BIN2. | Phosphorylated and activated by BSKs. nih.gov |

| BIN2 | GSK3-like Kinase | Negative regulator; phosphorylates BZR1/BES1. | Dephosphorylated and inactivated by BSU1. mdpi.complos.org |

Transcription Factor Activation and Nuclear Accumulation: Regulation of BZR1 and BES1

The ultimate targets of the cytoplasmic signaling cascade are a pair of homologous transcription factors, BRASSINAZOLE-RESISTANT 1 (BZR1) and BRI1-EMS-SUPPRESSOR 1 (BES1). mdpi.comnih.gov These proteins are the master regulators of brassinosteroid-responsive gene expression.

When BIN2 is active (in the absence of this compound), it phosphorylates BZR1 and BES1 at multiple sites. pnas.orgnih.gov This phosphorylation has several inhibitory consequences: it promotes the binding of 14-3-3 proteins, leading to the cytoplasmic retention of the transcription factors; it can inhibit their DNA-binding activity; and it can target them for degradation by the proteasome. mdpi.comnih.gov

The inactivation of BIN2 by the this compound-triggered signal allows for the accumulation of dephosphorylated BZR1 and BES1. mdpi.com This dephosphorylation is also facilitated by PROTEIN PHOSPHATASE 2A (PP2A). oup.comnih.gov The unphosphorylated, active forms of BZR1 and BES1 are then able to accumulate in the nucleus. mdpi.comnih.gov Once in the nucleus, they bind to specific DNA sequences in the promoters of target genes, known as BR Response Elements (BRREs) and E-boxes, to either activate or repress their transcription, thereby executing the diverse physiological responses attributed to this compound. nih.gov Studies in maize have demonstrated that treatment with 24-epibrassinolide enhances the expression of ZmBZR1 and ZmBES1 genes, particularly under stress conditions. mdpi.com Similarly, in Arabidopsis, the repressive effect of 24-epibrassinolide on glucosinolate biosynthesis was shown to be dependent on the function of BZR1 and BES1. oup.com

Genomic and Transcriptomic Regulation

The nuclear accumulation of active BZR1 and BES1 transcription factors, prompted by this compound, leads to extensive reprogramming of the plant's transcriptome. This results in the modulation of global gene expression profiles and the specific regulation of genes involved in critical stress and developmental pathways.

Modulation of Global Gene Expression Profiles

Transcriptomic studies using techniques like RNA-sequencing and microarrays have revealed that this compound treatment leads to significant changes in the expression of thousands of genes across various plant species.

For example, a study on tall fescue ( Festuca arundinacea ) under salt stress found that treatment with 24-epibrassinolide (EBL) resulted in 10,537 differentially expressed genes (DEGs) compared to the control. nih.govfrontiersin.org In cotton seedlings subjected to cold stress, RNA-Seq analysis identified 4,001 DEGs (2,591 up-regulated and 1,409 down-regulated) in response to EBL treatment. plos.org A microarray analysis in Arabidopsis under heat stress identified a core set of 397 "BR response genes" that were consistently regulated by EBL across different time points. nih.gov These large-scale changes underscore the global impact of this brassinosteroid on cellular function. Gene Ontology (GO) enrichment analyses from these studies consistently show that the affected genes are involved in a wide range of biological processes, including metabolic processes, cellular processes, and responses to stimuli. nih.govplos.org

| Plant Species | Stress Condition | Technology | Number of Differentially Expressed Genes (DEGs) | Key Findings |

| Tall Fescue | Salt Stress | RNA-Seq | 10,537 (in combination with salt) | DEGs mainly focused on binding, catalytic activity, and metabolic processes. nih.govfrontiersin.org |

| Cotton | Cold Stress | RNA-Seq | 4,001 (2,591 up, 1,409 down) | DEGs involved in genetic information processing and secondary metabolism. plos.org |

| Arabidopsis | Heat Stress | Microarray | 397 ("BR response genes") | Enriched for genes related to protein metabolism, defense, and calcium signaling. nih.gov |

Specific Gene Regulation Related to Stress Responses and Development

Beyond global changes, this compound specifically regulates gene networks associated with mitigating abiotic stress and controlling developmental processes.

In stress responses, EBL treatment has been shown to upregulate genes encoding antioxidant enzymes like superoxide dismutase (SOD), peroxidase (POD), and catalase (CAT), which helps in scavenging harmful reactive oxygen species (ROS) generated during stress. nih.govnih.gov For instance, in tobacco under drought, EBL application improved the expression of FeSOD, POD, and CAT genes. nih.gov Transcriptomic data from tall fescue under salt stress also showed that EBL application enhanced the activities of these antioxidant enzymes. nih.gov Furthermore, EBL influences other hormone signaling pathways at the transcript level, such as those for auxin, abscisic acid (ABA), and ethylene, indicating significant crosstalk. frontiersin.orgplos.org In cotton under cold stress, EBL was found to down-regulate genes related to ABA and ethylene signal transduction, which are often associated with stress-induced growth inhibition. plos.org

In plant development, this compound regulates genes involved in cell wall modification and expansion, which is fundamental for growth. In Arabidopsis, EBL treatment under boron stress was found to upregulate the expression of xyloglucan endotransglucosylase/hydrolase ( XTH ) genes, such as XTH21 and XTH23, which are involved in cell wall loosening and restructuring. bg.ac.rs The transcription of expansin genes, like EXPA5, which also contribute to cell expansion, is regulated by the BZR1 transcription factor. bg.ac.rs In maize, EBL treatment was shown to regulate the expression of the light-harvesting antenna protein gene Lhcb5 through the transcription factor MYBR17, linking brassinosteroid signaling to the optimization of photosynthesis. nih.gov

| Process | Regulated Genes/Pathways | Organism | Effect of this compound |

| Stress Response | Antioxidant enzymes (SOD, POD, CAT) | Tobacco, Tall Fescue | Upregulation of gene expression, leading to increased enzyme activity. nih.govnih.gov |

| Stress Response | ABA and Ethylene signaling | Cotton | Down-regulation of key signaling genes. plos.org |

| Development | Cell wall modification (XTH, EXP genes) | Arabidopsis | Upregulation of gene expression, promoting cell expansion. bg.ac.rs |

| Development | Photosynthesis (Lhcb5) | Maize | Regulation of gene expression via the MYBR17 transcription factor. nih.gov |

| Development | Root development (CaPAO1, CaRBOHs) | Pepper | Upregulation of genes involved in ROS production for adventitious root formation. mdpi.com |

Impact on Genetic Information Processing: Transcription and Translation Mechanisms

This compound, a highly active brassinosteroid, exerts profound control over plant growth and development by modulating genetic information processing at the levels of transcription and, subsequently, translation. cymitquimica.com This regulation is not merely a general enhancement but a specific and targeted modification of gene expression. The core of this mechanism involves the regulation of key transcription factors, which in turn control the expression of a multitude of downstream genes.

The brassinosteroid signaling pathway culminates in the activation of key transcription factors, primarily BRASSINAZOLE-RESISTANT 1 (BZR1) and BRI1-EMS-SUPPRESSOR 1 (BES1). mdpi.com These proteins bind to specific DNA sequences, such as the BR-response element (BRRE), in the promoter regions of target genes, thereby activating or repressing their transcription. mdpi.com For instance, the transcription of the EXPA5 gene, which encodes a growth-regulating expansin protein in Arabidopsis thaliana, is directly regulated by the BZR1 transcription factor. bg.ac.rs

Transcriptomic analyses have revealed that the application of this compound leads to widespread changes in the plant's gene expression profile. In maize, for example, treatment with 24-epibrassinolide (EBR) upregulates genes associated with photosynthesis, including those encoding light-harvesting antenna proteins. nih.gov Specifically, EBR was found to upregulate the expression of Lhcb5 and the transcription factor MYBR17, which binds to the Lhcb5 promoter, enhancing its activity. nih.gov This demonstrates a direct link from the hormonal signal to the transcriptional regulation of the photosynthetic machinery. nih.gov Brassinosteroids are known to enhance the efficiency of light capture by inducing the transcription and translation of enzymes essential for chlorophyll biosynthesis. nih.govresearchgate.net

Under stress conditions, such as boron stress, this compound significantly alters the expression of genes related to cell wall modification. It has been shown to upregulate the messenger RNA (mRNA) levels of genes encoding xyloglucan endotransglucosylase/hydrolase (XTH) and pectin methylesterase (PME), enzymes crucial for cell wall loosening and extensibility. bg.ac.rs This transcriptional reprogramming is a key part of the adaptive response, allowing for continued growth or reinforcement of cellular structures under adverse conditions. bg.ac.rsmdpi.com

Table 1: Selected Genes Regulated by this compound

| Gene/Protein Family | Function | Observed Effect of Epibrassinolide | Organism/Context | Citation |

|---|---|---|---|---|

| BZR1/BES1 | Transcription Factors | Activated; mediate downstream gene expression. | General | mdpi.com |

| EXPA5 | Expansin (Cell Wall Loosening) | Transcription regulated by BZR1. | Arabidopsis thaliana | bg.ac.rs |

| Lhcb5 | Photosynthetic Light-Harvesting Antenna Protein | Upregulated. | Maize | nih.gov |

| MYBR17 | Transcription Factor | Upregulated; enhances Lhcb5 promoter activity. | Maize | nih.gov |

| XTH Genes (e.g., XTH21, XTH23) | Xyloglucan Endotransglucosylase/Hydrolase (Cell Wall Modification) | Expression upregulated, especially under stress. | Arabidopsis thaliana | bg.ac.rs |

| PME Genes (e.g., PME2, PME41) | Pectin Methylesterase (Cell Wall Modification) | Expression upregulated, especially under stress. | Arabidopsis thaliana | bg.ac.rs |

| Aux/IAA Genes | Auxin Signaling Repressors | Expression is regulated. | Wheat, Arabidopsis | mdpi.comoup.com |

Interplay with Other Phytohormones and Endogenous Signaling Molecules

The physiological functions of this compound are intricately connected with the signaling pathways of other phytohormones and endogenous molecules. This crosstalk, involving synergistic, antagonistic, and additive interactions, forms a complex regulatory network that fine-tunes plant growth, development, and adaptation to environmental cues. mdpi.com

Crosstalk with Auxins (IAA) in Plant Adaptation

The interaction between brassinosteroids (BRs) like this compound and auxins is a cornerstone of plant growth regulation, often characterized by synergistic effects. frontiersin.org This synergy is critical for processes such as cell elongation, root development, and stress adaptation. oup.comfrontiersin.org The molecular basis for this crosstalk involves both direct regulation of each other's signaling and biosynthesis pathways and co-regulation of downstream target genes. mdpi.comresearchgate.net

At the molecular level, key components of the BR signaling pathway, such as the kinase BIN2, can phosphorylate and modulate the activity of AUXIN RESPONSE FACTORs (ARFs), which are central transcription factors in the auxin pathway. frontiersin.org Conversely, the primary BR transcription factors, BZR1 and BES1, can interact with ARFs to co-regulate genes that have both BRRE and auxin-response elements (AuxREs) in their promoters. mdpi.comfrontiersin.org This allows for an integrated response to both hormonal signals. frontiersin.org For instance, BRs and auxins act synergistically to mitigate salt stress by spatiotemporally regulating auxin-related genes like AUX/IAA and PIN family genes through BZR1/BES1–ARF interactions. mdpi.com

Furthermore, the two pathways exhibit reciprocal regulation. Auxin has been shown to induce the expression of DWF4, a gene encoding a key rate-limiting enzyme in BR biosynthesis, thereby boosting endogenous BR levels. frontiersin.orgresearchgate.net In the other direction, BRs can influence auxin transport, a critical factor in establishing auxin gradients that direct plant development. frontiersin.orgfrontiersin.org

However, the nature of the interaction can be context-dependent. While often synergistic, an antagonistic relationship has been observed during the ripening of grapevine berries. In this specific case, the application of epibrassinolide inhibited the expression of most auxin signaling-related genes, including VvIAAs and VvARFs, which aligns with the opposing roles of BRs (promoting ripening) and auxins (delaying ripening) in this process. researchgate.net

Table 2: Summary of Crosstalk between this compound and Auxin (IAA)

| Interaction Type | Mechanism | Physiological Outcome | Citation |

|---|---|---|---|

| Synergistic | BZR1/BES1-ARF co-regulation of target genes. | Coordinated regulation of cell growth and stress adaptation. | mdpi.com |

| Reciprocal Regulation | Auxin induces BR biosynthesis genes (e.g., DWF4). | Positive feedback loop enhancing growth. | frontiersin.orgresearchgate.net |

| Reciprocal Regulation | BRs modulate auxin transport genes (e.g., PIN family). | Regulation of lateral root development and tropisms. | mdpi.comfrontiersin.orgfrontiersin.org |

| Antagonistic | Epibrassinolide inhibits auxin signaling genes (VvIAAs, VvARFs). | Differential control of fruit ripening. | researchgate.net |

Interactions with Abscisic Acid (ABA) and Ethylene (ETH) Signaling Pathways

This compound engages in complex and often antagonistic interactions with the stress-related hormones abscisic acid (ABA) and ethylene (ETH). This crosstalk is crucial for balancing growth-promoting activities with stress-response and survival strategies. mdpi.commdpi.com

The relationship between BRs and ABA is predominantly antagonistic. mdpi.com Under normal conditions, BR signaling promotes growth and development. However, under environmental stress, BR signaling is often attenuated while the ABA pathway becomes dominant, activating critical survival responses such as stomatal closure to prevent water loss and inducing stress-related gene expression. mdpi.com The molecular interplay occurs through phosphorylation events and the transcriptional regulation of core components in each other's pathways. mdpi.com For example, epibrassinolide treatment can alter the expression of key ABA signaling genes like PYL (ABA receptors) and ABF (transcription factors). mdpi.com Once the stress is relieved, BR signaling pathways are reactivated to resume growth, demonstrating a complementary balance between the two hormones. mdpi.com

The interaction with ethylene is also multifaceted. Brassinosteroids can directly stimulate the biosynthesis of ethylene by transcriptionally upregulating genes encoding the key enzymes in the ethylene production pathway: 1-aminocyclopropane-1-carboxylic acid (ACC) synthase (ACS) and ACC oxidase (ACO). frontiersin.orgsemanticscholar.org This stimulation can be dose-dependent; low concentrations of epibrassinolide have been reported to reduce ethylene production, while higher concentrations cause a strong increase. nih.gov This upregulation of ethylene synthesis by BRs can influence various developmental processes, including fruit ripening, senescence, and the classic "triple response" in etiolated seedlings. researchgate.netnih.gov Ethylene, in turn, can modulate BR-mediated responses, such as stomatal closure, through the induction of secondary messengers like hydrogen peroxide. semanticscholar.org

Synergistic and Antagonistic Effects with Gibberellins

The interplay between this compound and gibberellins (GAs) is complex, with evidence supporting both synergistic and independent or even antagonistic actions depending on the physiological process and environmental context. researchgate.net These two hormones are major promoters of plant growth, particularly stem elongation, seed germination, and flowering. lublin.pl

Synergistic interactions are frequently observed. In grapevine pollen, for example, combining GA₃ with epibrassinolide resulted in significantly higher germination rates than when either hormone was used alone. oeno-one.eu This suggests a cooperative role in reproductive development. The molecular basis for this synergy lies in the convergence of their signaling pathways on a common set of downstream targets. BRs can regulate gene expression that compensates for GA deficiency. pnas.org Transcriptome studies have shown that epibrassinolide treatment can reverse the expression of a significant portion of genes affected by a lack of GA. pnas.org This rescue operation is mediated in part through DELLA proteins, which are key repressors in the GA pathway. BR signaling appears to regulate gene expression through a mechanism that is at least partially independent of the PIF transcription factors, which are major targets of DELLA repressors. pnas.org

However, the interaction is not always synergistic. In some contexts, the hormones appear to act independently. researchgate.net Furthermore, under certain stress conditions, the application of epibrassinolide can be associated with the down-regulation of GA pathway genes, such as those encoding DELLA proteins, suggesting a more complex regulatory balance. frontiersin.org Studies on pepper seed germination showed that combined applications of 24-epibrassinolide and GA₃ led to intricate changes in the expression of key genes from both biosynthesis and signaling pathways, highlighting the complexity of their interaction. lublin.pl

Coordination with Polyamines (e.g., Spermine) in Stress Mitigation

This compound exhibits a clear and significant synergistic relationship with polyamines (PAs), such as spermine (Spm), particularly in enhancing plant tolerance to abiotic stresses like drought and heavy metal toxicity. nih.govmdpi.com Polyamines are small, positively charged molecules that are crucial for a variety of cellular processes and are recognized as important players in stress responses. encyclopedia.pubbiosaline.org

Research has consistently shown that the combined application of epibrassinolide and spermine is more effective at mitigating the negative impacts of stress than the application of either compound alone. mdpi.comencyclopedia.pub This synergy stems from their coordinated action on the plant's defense mechanisms. A key finding is that treatment with epibrassinolide can lead to an increase in the endogenous levels of polyamines, which in turn helps to alleviate stress. nih.gov

The dual application of 24-epibrassinolide and spermine has been demonstrated to confer drought tolerance in maize and wheat by modulating metabolism and enhancing the plant's antioxidant defense system. nih.govencyclopedia.pubcurresweb.com This includes boosting the activity of crucial antioxidant enzymes and improving the ratios of key redox molecules like AsA/DHA and GSH/GSSG, which protects cells from oxidative damage caused by reactive oxygen species (ROS) that accumulate during stress. mdpi.comcurresweb.com Furthermore, this combined treatment in maize under water stress was shown to enhance the expression of the primary BR signaling transcription factors, ZmBZR1 and ZmBES1, as well as genes encoding antioxidant enzymes, providing a molecular link between the hormonal signal and the stress mitigation response. mdpi.com

Table 3: Coordination of this compound and Spermine in Stress Mitigation

| Stress Type | Observed Synergistic Effect | Underlying Mechanism | Organism | Citation |

|---|---|---|---|---|

| Drought | Improved growth and yield. | Enhanced antioxidant defense, increased osmoprotectants. | Wheat | curresweb.com |

| Drought | Alleviation of oxidative stress. | Modulation of polyamine and protein metabolism; enhanced antioxidant machinery. | Maize | nih.govmdpi.comencyclopedia.pub |

| Water Shortage | Enhanced stress tolerance. | Upregulation of BR signaling (ZmBZR1, ZmBES1) and antioxidant defense genes. | Maize | mdpi.com |

| Copper Stress | Mitigated stress symptoms. | Epibrassinolide treatment enhanced polyamine levels. | General | nih.gov |

Role of 22s,23s-epibrassinolide in Plant Stress Acclimation and Tolerance

Alleviation of Diverse Abiotic Stress Conditions

22S,23S-Epibrassinolide, a bioactive brassinosteroid, plays a pivotal role in enhancing plant resilience against a wide array of environmental stressors. Its application has been shown to modulate various physiological and biochemical processes, thereby enabling plants to better cope with adverse conditions.

This compound has demonstrated significant efficacy in mitigating the detrimental effects of drought stress across various plant species. nih.govnih.gov Its application enhances plant tolerance through a multifaceted approach involving the modulation of the antioxidant system, respiration, and the accumulation of osmoprotectants. nih.govnih.govresearchgate.net

Under drought conditions, plants often experience oxidative stress due to the overproduction of reactive oxygen species (ROS). Research on wheat seedlings has shown that pretreatment with this compound effectively diminishes drought-induced increases in ROS levels. nih.gov This is achieved by modulating the activity of antioxidant enzymes. nih.gov Consequently, treated seedlings exhibit lower levels of malondialdehyde (MDA), a marker for lipid peroxidation, and reduced electrolyte leakage, indicating better membrane stability. nih.gov

Furthermore, this compound influences the accumulation of proline, a key osmoprotectant that helps plants maintain turgor under water deficit. nih.govresearchgate.net While drought stress itself leads to a significant increase in proline levels, pretreatment with this compound can lead to a further, more controlled accumulation of this osmolyte, contributing to improved drought tolerance. researchgate.net Studies in tobacco have shown that its application improves the activities of superoxide dismutase (SOD), peroxidase (POD), and catalase (CAT) by 22%, 11%, and 5% respectively, and increases proline content by 29% under drought conditions. nih.govresearchgate.net

In quinoa, the application of this compound under drought stress led to increased endogenous levels of abscisic acid (ABA) and brassinosteroids (BRs) by 22.66-24.78%, which is crucial for regulating stress responses. mdpi.com It also significantly improved root morphology, including an increase in root tip number by 2.07-7.16% compared to untreated drought-stressed plants. mdpi.com

The beneficial effects of this compound on drought-stressed plants are also linked to the upregulation of genes related to cell expansion, which can be induced by both BR and auxin (IAA) signaling pathways, ultimately promoting leaf thickness and improving plant adaptation. nih.govresearchgate.net

Table 1: Effects of this compound on Key Parameters in Drought-Stressed Plants

| Plant Species | Parameter | Effect of this compound Application | Reference |

| Wheat | Reactive Oxygen Species (ROS) | Decreased | nih.gov |

| Wheat | Malondialdehyde (MDA) | Decreased | nih.gov |

| Wheat | Electrolyte Leakage | Decreased | nih.gov |

| Tobacco | Superoxide Dismutase (SOD) Activity | Increased by 22% | nih.govresearchgate.net |

| Tobacco | Peroxidase (POD) Activity | Increased by 11% | nih.govresearchgate.net |

| Tobacco | Catalase (CAT) Activity | Increased by 5% | nih.govresearchgate.net |

| Tobacco | Proline Content | Increased by 29% | nih.govresearchgate.net |

| Quinoa | Endogenous ABA and BR Content | Increased by 22.66-24.78% | mdpi.com |

| Quinoa | Root Tip Number | Increased by 2.07-7.16% | mdpi.com |

This compound has been identified as a potent agent for improving plant tolerance to salt stress. researchgate.netmdpi.com Its application helps mitigate the negative impacts of salinity on plant growth and physiology by modulating ion homeostasis, enhancing antioxidant defense systems, and improving photosynthetic efficiency. researchgate.netmdpi.comfrontiersin.orgnih.gov

One of the primary challenges for plants under salt stress is the maintenance of a favorable ion balance. Studies on cucumber and maize have shown that this compound application can significantly reduce the Na+/K+ ratio in plant tissues. frontiersin.orgnih.gov In maize grown under salt stress, the application of 0.2 µM this compound led to a 23% reduction in Na+ accumulation in leaves and a 25% reduction in the Na+/K+ ratio. nih.gov Similarly, in soybean, it restricted the accumulation of Na+ ions while elevating the levels of essential minerals like potassium (K), calcium (Ca), and phosphorus (P). mdpi.com

The protective role of this compound also extends to the antioxidant system. In soybean plants subjected to NaCl stress, its application further enhanced the activities of key antioxidant enzymes, including SOD, CAT, ascorbate peroxidase (APX), and glutathione reductase (GR), by 22.72%, 40.28%, 30.77%, and 28.34%, respectively, compared to salt-stressed plants without the treatment. mdpi.com This enhanced antioxidant capacity helps to scavenge ROS and reduce oxidative damage, as indicated by lower MDA levels and electrolyte leakage. nih.gov

Furthermore, this compound has been shown to improve photosynthetic performance under saline conditions. In maize, its application increased the SPAD value (a measure of chlorophyll content) by 32% and the maximum quantum efficiency of photosystem II (Fv/Fm) by 28%. nih.gov This ultimately translates to improved growth and yield, with a reported 47% increase in grain yield in salt-stressed maize treated with the compound. nih.gov In cucumber, it significantly increased plant height and fresh weight under salt stress. frontiersin.org

Table 2: Impact of this compound on Maize under Salt Stress

| Parameter | Improvement with 0.2 µM this compound | Reference |

| Plant Height | +18% | nih.gov |

| Biomass | +19% | nih.gov |

| SPAD (Chlorophyll Content) | +32% | nih.gov |

| Fv/Fm (Photosynthetic Efficiency) | +28% | nih.gov |

| Superoxide Dismutase (SOD) | +14% | nih.gov |

| Catalase (CAT) | +18% | nih.gov |

| Ascorbate Peroxidase (APX) | +20% | nih.gov |

| K+ Content | +24% | nih.gov |

| Grain Yield | +47% | nih.gov |

| Na+ Accumulation | -23% | nih.gov |

| Na+/K+ Ratio | -25% | nih.gov |

This compound has been shown to induce tolerance to both cold and heat stress in various plant species. nih.gov Under high-temperature stress, this compound helps protect plants by enhancing the antioxidant defense system and promoting the synthesis of heat shock proteins (HSPs). scirp.org Research on maize has demonstrated that the application of 24-epibrassinolide under heat stress leads to increased activities of antioxidant enzymes like catalase, superoxide dismutase, and peroxidase. scirp.org It also aids in the accumulation of HSPs, which play a crucial role in protecting cellular machinery from heat-induced damage. scirp.org In wheat, the combined application of selenium and epibrassinolide under heat and drought stress significantly improved growth, photosynthetic performance, and antioxidant activities. frontiersin.org

In response to cold stress, this compound has been found to improve the tolerance of cucumber seedlings by modulating endogenous hormone levels. nih.gov Its application can affect the biosynthesis and signaling of other hormones like abscisic acid (ABA) and gibberellins (GA), which are integral to low-temperature stress responses. nih.gov

In a study on Brassica juncea under cadmium toxicity, foliar application of 24-Epibrassinolide led to a significant replenishment in growth attributes and photosynthetic efficacy. nih.gov It also reduced the levels of ROS and MDA, and lowered electrolyte leakage. nih.gov A key finding was that the application of this compound lowered the in situ levels of Cd in both roots and shoots. nih.gov Similarly, in canola plants exposed to Cd, the application of 24-epibrassinolide significantly increased growth parameters and total chlorophyll content while reducing oxidative markers like malondialdehyde and hydrogen peroxide. tandfonline.com

A study on bamboo species under copper and cadmium toxicity revealed that the co-application of titanium oxide nanoparticles and 24-epibrassinolide resulted in a significant increase in antioxidant activity (85%), photosynthetic pigments (43%), and plant tolerance (41%), while reducing heavy metal accumulation and translocation. mdpi.com

Table 3: Effects of 24-Epibrassinolide on Brassica juncea under Cadmium Stress

| Parameter | Effect of Cadmium (200 µM) | Effect of Cadmium + 24-Epibrassinolide | Reference |

| Growth and Biomass | Decreased | Significantly Replenished | nih.gov |

| Photosynthetic Pigments | Decreased | Increased | nih.gov |

| Hydrogen Peroxide (H2O2) | Increased | Reduced | nih.gov |

| Malondialdehyde (MDA) | Increased | Reduced | nih.gov |

| Cadmium (Cd) in Roots/Shoots | Augmented | Lowered | nih.gov |

This compound has demonstrated a significant ability to alleviate the adverse effects of alkaline stress on plants. frontiersin.org Alkaline conditions, characterized by high pH, can severely inhibit plant growth and photosynthetic performance. The application of 2,4-Epibrassinolide has been shown to counteract these effects in cucumber seedlings. mdpi.com

Under NaHCO₃ stress, cucumber seedlings exhibited reduced growth, leaf chlorosis, and impaired photosynthesis, including a significant decrease in net photosynthetic rate, stomatal conductance, and chlorophyll content. mdpi.com The application of exogenous 2,4-Epibrassinolide mitigated these negative impacts. mdpi.com It enhanced the expression of key genes within the antioxidant system (AsA-GSH cycle) and the Calvin cycle, leading to a reduction in ROS accumulation and improved photosynthetic performance. mdpi.com

Table 4: Impact of 2,4-Epibrassinolide on Cucumber Seedlings under Alkaline Stress

| Parameter | Effect of Alkaline Stress | Effect of Alkaline Stress + 2,4-Epibrassinolide | Reference |

| Growth | Substantially Impaired | Alleviated Growth Inhibition | mdpi.com |

| Photosynthesis (Net Rate, Stomatal Conductance) | Significantly Reduced | Enhanced Performance | mdpi.com |

| Chlorophyll Content | Significantly Reduced | Increased | mdpi.com |

| Reactive Oxygen Species (ROS) | Increased Accumulation | Reduced Accumulation | mdpi.com |

This compound plays a crucial role in the detoxification of pesticide-induced stress in plants. tandfonline.comnih.govnih.govserbiosoc.org.rs Its application can enhance the plant's natural defense mechanisms, leading to the degradation of harmful pesticide residues and the mitigation of oxidative stress. tandfonline.comserbiosoc.org.rsresearchgate.net

Plants detoxify pesticides through a three-phased enzymatic process. nih.govserbiosoc.org.rs this compound has been shown to positively modulate this system. tandfonline.com For instance, in cucumber plants treated with various pesticides like chlorpyrifos and carbendazim, the application of 24-epibrassinolide reduced pesticide residues by over 30%. tandfonline.com This was accompanied by the enhanced activity of antioxidative and detoxification enzymes such as peroxidase (POD), glutathione-S-transferase (GST), and glutathione reductase (GR). tandfonline.com

In Brassica juncea seedlings grown under imidacloprid toxicity, seed soaking with 24-epibrassinolide increased seedling length, dry weight, and the content of photosynthetic pigments. frontiersin.org It also stimulated the activity of enzymes involved in pesticide detoxification. nih.gov Similarly, in tomato plants exposed to the fungicide thiram, pretreatment with 24-epibrassinolide alleviated oxidative stress by decreasing hydrogen peroxide and malondialdehyde levels and increasing the activities of both antioxidant and pesticide detoxification enzymes. serbiosoc.org.rs

The mechanism of action involves the upregulation of genes responsible for pesticide detoxification, such as those encoding for cytochrome P450 monooxygenase (P450) and GST. tandfonline.com By enhancing these detoxification pathways, this compound helps to reduce the phytotoxicity of pesticides and protect the plant from their harmful effects. nih.govserbiosoc.org.rs

Underlying Biochemical and Physiological Mechanisms of Stress Resilience

The resilience conferred by this compound stems from its influence on several key cellular processes. These include the maintenance of reactive oxygen species (ROS) homeostasis, accumulation of osmolytes for osmotic adjustment, regulation of ion balance, and preservation of cell membrane integrity.

Reactive Oxygen Species (ROS) Homeostasis and Oxidative Damage Reduction

Environmental stresses often lead to an overproduction of reactive oxygen species (ROS), such as superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂), which can cause significant oxidative damage to cellular components. This compound helps maintain ROS homeostasis, thereby reducing this damage. frontiersin.orgnih.govresearchgate.net Studies have shown that its application can decrease the accumulation of ROS and alleviate lipid peroxidation, a key indicator of oxidative stress. plos.orgplos.org For instance, in cucumber plants under stress, this compound treatment has been found to lower the production rate of superoxide anions and the content of hydrogen peroxide. mdpi.com This protective effect is achieved through the modulation of both enzymatic and non-enzymatic antioxidant systems. frontiersin.orgnih.govplos.orgpeerj.comresearchgate.netoup.com

Regulation of Enzymatic Antioxidant Systems (e.g., SOD, POD, CAT, APX)

This compound has been demonstrated to enhance the activity of key enzymatic antioxidants, which are the first line of defense against ROS. plos.orgmdpi.compeerj.comoup.comagriculturejournals.czfrontiersin.orgscirp.orgnih.govtandfonline.com These enzymes include superoxide dismutase (SOD), peroxidase (POD), catalase (CAT), and ascorbate peroxidase (APX).

Superoxide Dismutase (SOD): This enzyme catalyzes the dismutation of the highly reactive superoxide radical into oxygen and the less reactive hydrogen peroxide. Studies on maize and cucumber have shown that this compound treatment significantly increases SOD activity under stress conditions. peerj.comfrontiersin.org

Peroxidase (POD) and Catalase (CAT): These enzymes are responsible for detoxifying hydrogen peroxide into water and oxygen. Research has consistently shown that the application of this compound leads to elevated activities of POD and CAT in various plants, including wheat, maize, and oats, thereby mitigating the harmful effects of H₂O₂ accumulation. mdpi.compeerj.comfrontiersin.orgscirp.orgnih.gov For example, in maize hybrids under drought, this compound application further enhanced CAT activity by 23% compared to untreated drought-stressed plants. peerj.com

Ascorbate Peroxidase (APX): As a crucial component of the ascorbate-glutathione cycle, APX also plays a vital role in H₂O₂ scavenging. This compound treatment has been found to boost APX activity in plants like cucumber and Sedum lineare subjected to salt and heavy metal stress, respectively. plos.orgplos.orgfrontiersin.org

The following table summarizes the effect of this compound on the activity of key antioxidant enzymes in different plant species under stress.

| Plant Species | Stress Condition | Antioxidant Enzyme | Observed Effect of this compound |

| Cucumber (Cucumis sativus) | Salt Stress | SOD, CAT, APX | Significantly increased activity frontiersin.org |

| Sedum lineare | Zinc Stress | SOD, CAT, POD, APX | Enhanced activities, with SOD increasing by 20-60% and APX by 50% under high zinc levels plos.org |

| Oats (Avena sativa) | Leaf Spot Disease | SOD, CAT, APX | Significantly increased activity mdpi.com |

| Maize (Zea mays) | Drought Stress | SOD, CAT, APX | Increased activity, with CAT showing a 23% further enhancement peerj.com |

| Soybean (Glycine max) | Salt Stress | SOD, CAT, APX | Enhanced activities, with SOD increasing by 22.72% and CAT by 40.28% mdpi.com |

Enhancement of Non-Enzymatic Antioxidant Systems (e.g., Ascorbate-Glutathione Cycle, Phenolics)

In addition to enzymatic defenses, this compound also bolsters non-enzymatic antioxidant systems. This includes components of the Ascorbate-Glutathione (AsA-GSH) cycle and the accumulation of phenolic compounds. frontiersin.orgnih.govpeerj.comfrontiersin.org The AsA-GSH cycle is a critical pathway for detoxifying ROS, where ascorbic acid (AsA) and glutathione (GSH) act as key redox buffers.

Studies have shown that the application of this compound can increase the levels of AsA and GSH in plants under stress. plos.org For instance, in Sedum lineare exposed to zinc stress, this compound supplementation stimulated AsA content in leaves by 24-72%. plos.org Similarly, in soybean plants under salt stress, this compound treatment led to a further increase in the already elevated levels of total phenols and flavonoids, which are potent ROS scavengers. researchgate.netmdpi.comnih.gov

Osmolyte Accumulation and Osmoregulation (e.g., Proline, Soluble Sugars)

Under osmotic stress caused by factors like drought and salinity, plants accumulate compatible solutes, or osmolytes, to maintain cellular turgor and water potential. This compound has been shown to promote the accumulation of key osmolytes such as proline and soluble sugars. nih.govplos.orgoup.comfrontiersin.orgmdpi.com

In cucumber seedlings under salt stress, treatment with this compound significantly promoted the accumulation of soluble sugars and proline. frontiersin.org Similarly, in peanut seedlings under salt stress, its application led to a significant increase in the contents of proline and soluble sugar compared to both control and salt-stressed plants. mdpi.com In drought-stressed maize, this compound-treated plants showed an 86% increase in proline content compared to untreated plants under the same stress. peerj.com This enhanced accumulation of osmolytes helps in osmotic adjustment, protecting cellular structures and enzymes from dehydration. nih.govfrontiersin.org

The table below illustrates the impact of this compound on the accumulation of osmolytes in different plant species under stress.

| Plant Species | Stress Condition | Osmolyte | Observed Effect of this compound |

| Cucumber (Cucumis sativus) | Salt Stress | Soluble Sugars, Proline | Significantly increased accumulation frontiersin.org |

| Peanut (Arachis hypogaea) | Salt Stress | Proline, Soluble Sugar | Significantly increased contents mdpi.com |

| Maize (Zea mays) | Drought Stress | Proline, Glycine Betaine | 86% increase in proline and 70% increase in glycine betaine peerj.com |

| Soybean (Glycine max) | Salt Stress | Proline, Glycinebetaine | Further increased accumulation on top of stress-induced levels researchgate.netmdpi.com |

| Wheat (Triticum aestivum) | Drought Stress | Proline | Increased proline content nih.gov |

Ion Homeostasis and Mineral Element Content Modulation

Maintaining a proper balance of essential mineral ions and minimizing the uptake of toxic ions is crucial for plant survival under salt stress. This compound plays a role in modulating ion homeostasis. plos.orgpeerj.comfrontiersin.orgscirp.org For example, in cucumber seedlings subjected to salt stress, exogenous application of this compound significantly reduced the Na⁺/K⁺ ratio, which is a key indicator of salt tolerance. frontiersin.org By mitigating the toxic effects of excessive sodium ions, it helps preserve cellular functions. frontiersin.org In barley, this compound treatment significantly decreased the Na⁺ content in both shoots (by approximately 50%) and roots under saline conditions. oup.com Furthermore, brassinosteroids, in general, are known to influence the uptake and assimilation of essential nutrients by enhancing the activity of transport proteins. tandfonline.com

Maintenance of Cell Membrane Integrity and Stability

The cell membrane is a primary target of stress-induced damage, particularly from lipid peroxidation. By reducing oxidative stress, this compound helps to maintain the integrity and stability of cell membranes. peerj.comresearchgate.netoup.comnih.gov A common measure of membrane damage is the content of malondialdehyde (MDA), a product of lipid peroxidation, and electrolyte leakage.

Numerous studies have reported that treatment with this compound leads to a reduction in MDA content and electrolyte leakage in plants under various stresses, including salt, drought, and heat stress. scirp.orgfrontiersin.orgnih.gov For instance, in cucumber leaves under salt stress, this compound application effectively reduced MDA content and relative electrical conductivity. frontiersin.org This preservation of membrane integrity is crucial for maintaining cellular compartmentalization and the function of membrane-bound proteins and transport systems.

Cell Wall Modification and Strengthening (e.g., Lignin Deposition)

The plant cell wall is a dynamic barrier that provides structural support and a first line of defense against environmental stresses. nih.gov In response to adverse conditions such as drought, salinity, or pathogen attack, plants often reinforce this barrier by depositing lignin, a complex phenolic polymer. mdpi.comfrontiersin.org This process, known as lignification, increases the rigidity and hydrophobicity of the cell wall, strengthening its protective properties and maintaining water transport under stress. nih.govnih.gov

Application of epibrassinolide has been shown to enhance stress-induced lignification, contributing significantly to plant tolerance. nih.gov The hormone modulates the expression of genes involved in both primary and secondary cell wall biosynthesis. nih.gov Research indicates that epibrassinolide treatment can lead to an increase in the activity of key enzymes in the phenylpropanoid pathway, which is the metabolic route for lignin precursor synthesis. These enzymes include phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL). mdpi.com

Studies across various plant species have confirmed this role:

In wheat seedlings under drought stress, pretreatment with 24-epibrassinolide caused a further enhancement of lignification in root cell walls compared to untreated stressed plants. nih.gov

Under conditions of zinc stress, watermelon plants treated with brassinosteroids showed markedly enhanced activities of PAL, 4CL, and peroxidase (POD), along with a higher lignin content. mdpi.com

In oats inoculated with the leaf spot pathogen Drechslera avenae, application of 1 mg·L−1 24-epibrassinolide significantly activated enzymes like PAL, C4H, and 4CL, leading to increased lignin content and enhanced disease resistance. mdpi.com

Similarly, epibrassinolide treatment helped alleviate salinity stress in cucumber by influencing cell wall reassembly and the expression of lignin-related genes. mdpi.com

These findings underscore that the role of epibrassinolide in stress resistance is closely linked to its ability to participate in and enhance lignin metabolism. mdpi.com

Table 1: Effect of 24-Epibrassinolide (EBR) on Lignin Metabolism under Stress

Modulation of Glyoxalase System under Stress

Abiotic stresses often lead to an overproduction of cytotoxic compounds, including methylglyoxal (MG), a reactive dicarbonyl species that can damage cellular components like proteins and DNA. nih.govmdpi.com To counteract this toxicity, plants possess a detoxification pathway known as the glyoxalase system. This system comprises two key enzymes: Glyoxalase I (Gly I) and Glyoxalase II (Gly II), which work in concert with the antioxidant glutathione (GSH) to convert MG into non-toxic lactic acid. nih.gov

The application of epibrassinolide has been shown to positively regulate the glyoxalase system, thereby enhancing a plant's capacity to detoxify MG and tolerate stress. mdpi.comnih.gov Under stress conditions where MG levels typically rise, epibrassinolide treatment can both suppress the accumulation of MG and boost the activity of the glyoxalase enzymes. mdpi.com

Detailed research findings illustrate this modulatory role:

In soybean plants subjected to salt (NaCl) stress, MG content increased by over 111%. However, treatment with 24-epibrassinolide reduced this accumulation by 58.55% compared to the salt-stressed plants. mdpi.com

In the same study, salt stress alone increased Gly I activity by 41.33% but decreased Gly II activity. The combined application of NaCl and epibrassinolide further enhanced the activities of both Gly I and Gly II, suggesting a more efficient detoxification cycle. mdpi.com

Similarly, in brown mustard (Brassica juncea) under cadmium toxicity, the application of 24-epibrassinolide led to a decrease in MG content while enhancing the activities of both Gly I and Gly II. nih.gov

Studies on pea seedlings under cadmium stress also revealed that 24-epibrassinolide, in combination with silicon, modulated the glyoxalase system to alleviate toxicity. nih.gov

Table 2: Effect of 24-Epibrassinolide (EBR) on the Glyoxalase System under Stress

Biosynthesis and Metabolic Pathways of 22s,23s-epibrassinolide

Precursor Molecules and Origins in Plants

The primary precursor for the biosynthesis of C28-brassinosteroids, such as 22S,23S-Epibrassinolide, is campesterol (CR), a common phytosterol. jst.go.jp Campesterol itself is derived from the cyclization of squalene into cycloartenol, which then undergoes a series of modifications to produce various plant sterols. tandfonline.com The initial steps involve the conversion of campesterol to campestanol (CN) through the action of enzymes like DET2, a 5α-reductase. jst.go.jpfrontiersin.org From campestanol, the biosynthetic pathway can diverge into several branches.

Another key early intermediate is (22S)-22-hydroxycampesterol (22-OHCR), which is formed through the C-22 hydroxylation of campesterol. nih.gov The identification of 22-OHCR in plants like Arabidopsis provided evidence for an early C-22 oxidation pathway that operates in parallel with pathways starting from campestanol. jst.go.jpnih.gov The relative abundance of C27, C28, and C29 brassinosteroids appears to be regulated at this C-22 hydroxylation step. nih.gov

Major Biosynthetic Pathways Involving Epibrassinolide Intermediates

The biosynthesis of brassinolide (BL), the most active brassinosteroid, and its epimers like this compound, proceeds through a network of interconnected pathways rather than a single linear sequence. The major routes are broadly categorized based on the timing of C-6 oxidation on the steroid B-ring.

In the early C-6 oxidation pathway, the oxidation of the C-6 position occurs before the modifications on the side chain, such as C-22 and C-23 hydroxylation. tandfonline.comnih.gov This pathway begins with the conversion of campestanol (CN) to 6-oxocampestanol (6-oxoCN). tandfonline.com Subsequent hydroxylation at the C-22 position of 6-oxoCN leads to the formation of cathasterone (CT). frontiersin.org From cathasterone, a series of enzymatic reactions, including hydroxylations and epimerizations, lead to teasterone (TE), 3-dehydroteasterone (3-DT), typhasterol (TY), and finally castasterone (CS), which is the immediate precursor to brassinolide. frontiersin.orgnih.gov While functional in plants like Arabidopsis, this pathway is generally considered less prominent than the late C-6 oxidation pathway. frontiersin.orgnih.gov

The late C-6 oxidation pathway is characterized by the oxidation of the C-6 position occurring as one of the final steps in the biosynthetic sequence. tandfonline.comnih.gov This pathway is considered the major route for brassinosteroid production in many plants. nih.govpnas.org It initiates with the C-22 hydroxylation of campestanol (CN) to produce 6-deoxocathasterone (6-deoxoCT). frontiersin.org This is followed by a sequence of modifications leading to 6-deoxoteasterone, 3-dehydro-6-deoxoteasterone, and 6-deoxotyphasterol. nih.gov The C-6 oxidation of 6-deoxocastasterone (6-deoxoCS) to yield castasterone (CS) is a key step catalyzed by a C-6 oxidase. nih.govpnas.org Castasterone is then converted to brassinolide. nih.gov

Recent research has highlighted the significance of an early C-22 hydroxylation pathway that can be independent of campestanol. jst.go.jpnih.gov In this pathway, campesterol (CR) is directly hydroxylated at the C-22 position to form (22S)-22-hydroxycampesterol (22-OHCR). jst.go.jpnih.gov This intermediate can then be further metabolized. For instance, 22-OHCR can be converted to 6-deoxocathasterone (6-deoxoCT) via (22S,24R)-22-hydroxyergost-4-en-3-one (22-OH-4-en-3-one) and (22S,24R)-22-hydroxy-5α-ergostan-3-one (22-OH-3-one). nih.gov This campestanol-independent pathway is now considered a primary route for brassinosteroid biosynthesis. jst.go.jpnih.gov The enzyme kinetic data for key P450s support the prominence of this early C-22 hydroxylation route. jst.go.jp

Key Enzymes and Genetic Regulation of Biosynthesis

The biosynthesis of brassinosteroids is regulated by a suite of enzymes, with cytochrome P450 monooxygenases playing a central role in the various oxidative steps.

Several cytochrome P450 (CYP) enzymes are critical for brassinosteroid biosynthesis. These enzymes belong to the CYP85 and CYP90 families and catalyze specific hydroxylation and oxidation reactions. nih.gov

DWF4 (CYP90B1): This enzyme is a key C-22 hydroxylase. nih.govresearchgate.netoup.com It catalyzes multiple 22α-hydroxylation steps in the brassinosteroid biosynthetic pathway. nih.govresearchgate.netoup.com The dwarf4 (dwf4) mutants in Arabidopsis exhibit a characteristic dwarf phenotype that can be rescued by the application of 22α-hydroxylated brassinosteroids, confirming the enzyme's function. nih.govresearchgate.netoup.com DWF4 can act on several substrates, including campesterol and campestanol, and is considered a rate-limiting enzyme in the pathway. researchgate.netplos.org Its expression is subject to feedback regulation by the end-product brassinolide. plos.org

CPD (CYP90A1): Initially, CPD was thought to be a C-23 hydroxylase. mpg.de However, more recent studies have demonstrated that its primary role is C-3 oxidation. tandfonline.comnih.govkcl.ac.uk The constitutive photomorphogenesis and dwarfism (cpd) mutant shows a blockage in the pathway before the 5α-reduction step. nih.govkcl.ac.uk CYP90A1 catalyzes the oxidation of early intermediates like (22S)-22-hydroxycampesterol. nih.govkcl.ac.uk The transcription of the CPD gene is negatively regulated by brassinosteroids, indicating a feedback control mechanism. mpg.deresearchgate.net

CYP90C1 and CYP90D1: These two enzymes have been identified as functioning redundantly as C-23 hydroxylases. jst.go.jptandfonline.com They catalyze the C-23 hydroxylation of various 22-hydroxylated brassinosteroid intermediates. jst.go.jp

The coordinated action and regulation of these and other cytochrome P450 enzymes ensure the appropriate production of brassinosteroids for normal plant growth and development.

Metabolism and Conjugation of this compound